Influenza NP (147-155) refers to a specific peptide derived from the nucleoprotein of the Influenza A virus, specifically the sequence TYQRTRALV. This peptide is recognized as an important immunogenic epitope, playing a crucial role in eliciting immune responses against influenza infections. The peptide is classified as a T-cell epitope and is particularly noted for its ability to stimulate cytotoxic T lymphocytes in response to influenza virus infection.
The Influenza NP (147-155) peptide is synthesized from the nucleoprotein of the Influenza A virus, which is a highly conserved protein across various strains of the virus. It falls under the classification of viral peptides and is primarily utilized in immunological studies and vaccine development due to its significant role in T-cell mediated immunity against influenza.
The synthesis of Influenza NP (147-155) typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
For industrial production, automated peptide synthesizers enhance efficiency and yield, followed by purification through high-performance liquid chromatography (HPLC) and characterization via mass spectrometry and amino acid analysis.
Influenza NP (147-155) has a molecular formula of with a molecular weight of approximately 1221.29 g/mol . The structure consists of a linear sequence of amino acids that fold into a specific conformation critical for its biological activity. The peptide's specific sequence contributes to its immunogenic properties, enabling it to bind effectively to major histocompatibility complex class I molecules.
Influenza NP (147-155) can participate in various chemical reactions:
Common reagents used include hydrogen peroxide for oxidation and dithiothreitol for reduction.
The mechanism of action for Influenza NP (147-155) primarily involves its role as an epitope for T-cell recognition. Upon infection with the influenza virus, dendritic cells present this peptide on their surface bound to major histocompatibility complex class I molecules. This presentation activates CD8+ cytotoxic T lymphocytes, which then target and destroy infected cells, thereby contributing to the immune response against the virus .
Influenza NP (147-155) has significant applications in scientific research:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3